molecular formula C7H11N3 B062327 N3-ethylpyridine-2,3-diamine CAS No. 193070-18-7

N3-ethylpyridine-2,3-diamine

Cat. No. B062327
CAS RN: 193070-18-7
M. Wt: 137.18 g/mol
InChI Key: LMEZAGSGOJBIST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N3-ethylpyridine-2,3-diamine and related compounds typically involves reactions that introduce or modify the amine groups on a pyridine ring. For example, the synthesis of related compounds often involves palladium-catalyzed aryl amination starting from primary amines or 2-aminopyridines, leading to a variety of 2,2′-bipyridylamines, which suggests potential pathways for synthesizing N3-ethylpyridine-2,3-diamine derivatives (Schareina et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to N3-ethylpyridine-2,3-diamine often features planar configurations of the pyridine ring, with amine groups that may participate in intramolecular and intermolecular interactions. For instance, studies on related compounds have highlighted the presence of strong intramolecular hydrogen bonding between acyl NH of one ring and the pyridine N-1 of the other ring, influencing the compound's conformation and reactivity (Palmans et al., 2010).

Chemical Reactions and Properties

N3-ethylpyridine-2,3-diamine and structurally similar compounds participate in various chemical reactions that can be influenced by the presence of the amine groups. These reactions include coordination with metals to form complexes, which can significantly alter the chemical and physical properties of the compound. For example, nickel complexes with aminopyridine ligands show catalytic activity in ethylene oligomerization, demonstrating the potential reactivity of similar compounds (Kryatov et al., 2002).

Physical Properties Analysis

The physical properties of N3-ethylpyridine-2,3-diamine, such as solubility, melting point, and boiling point, would be influenced by its molecular structure and the nature of its amine groups. Compounds with similar structures have been shown to form low-melting trihydrates, indicating that N3-ethylpyridine-2,3-diamine might also exhibit unique physical characteristics under certain conditions (Born et al., 1995).

Chemical Properties Analysis

The chemical properties of N3-ethylpyridine-2,3-diamine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly influenced by the amine groups. The presence of these functional groups makes the compound a potential ligand for metal ions, forming complexes with various chemical behaviors. Studies on related compounds have demonstrated the importance of the amine functionality in binding with metals, affecting the compound's stability and reactivity (Goher et al., 1998).

Scientific Research Applications

Catalysis and Chemical Reactions

N3-ethylpyridine-2,3-diamine is explored in various catalysis and chemical reactions. For instance, a Schiff base incorporating this compound was used in the synthesis of ruthenium(II) complexes, demonstrating their effectiveness as catalysts in the transfer hydrogenation of aromatic ketones, achieving high conversions up to 99% (Aydemir et al., 2010). Additionally, gem-diamines, which are structurally similar, were used as organocatalysts for carbon–carbon bond formation, indicating that the proximity of nitrogen atoms and their basicity are crucial for catalytic activity (Climent et al., 2007).

Biochemistry and Molecular Chemistry

In the field of biochemistry and molecular chemistry, N3-ethylpyridine-2,3-diamine derivatives have shown promising results. For instance, diamine nonleaving groups in platinum-acridinylthiourea conjugates were studied for their impact on DNA damage and cytotoxicity, with certain configurations displaying significant anticancer potential (Guddneppanavar et al., 2007). Additionally, complexes involving similar structures have been utilized to explore the platination of adenine-N3 in DNA, challenging the traditional understanding of platinum-DNA chemistry and offering insights into novel therapeutic approaches (Barry et al., 2005).

Material Science and Nanotechnology

N3-ethylpyridine-2,3-diamine derivatives have also found applications in material science and nanotechnology. For example, Schiff-base Zn–Nd complexes with improved luminescent properties were developed, demonstrating the role of N3-ethylpyridine-2,3-diamine in the fine-tuning of NIR luminescence from Nd ions (Lü et al., 2008). Additionally, the compound has been implicated in the synthesis and structural characterization of metal–organic frameworks, highlighting its versatility in creating materials with desirable properties like adsorption and luminescence (Xue et al., 2008).

properties

IUPAC Name

3-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZAGSGOJBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-ethylpyridine-2,3-diamine

Synthesis routes and methods

Procedure details

A mixture of 3-ethylamino-2-nitro-pyridine (400 mg), 10% palladium on carbon (40 mg) and 1:1 ethyl acetate:methanol (30 mL) were placed in a Parr apparatus under hydrogen (50 psi) for 50 min. The mixture was filtered through Celite, concentrated, and the product triturated with hexane to give 2-Amino-3-ethylaminopyridine as a brown solid. More material was recovered from the filtrate. 1H NMR (CDCl3): δ 7.59 (d, J=4.94 Hz, 1H), 6.81 (d, J=6.32 Hz, 1H), 6.71 (dd, J=4.94, 7.69 Hz, 1H), 3.12 (q, J=7.14 Hz, 2h), 1.31 (t, J=7.14 Hz, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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